2,4,6-Nonatrienal, (E,Z,Z)-

CAS No.: 100113-51-7

Cat. No.: VC17052832

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100113-51-7 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | (2E,4Z,6Z)-nona-2,4,6-trienal |

| Standard InChI | InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+ |

| Standard InChI Key | XHDSWFFUGPJMMN-YUHUOFHPSA-N |

| Isomeric SMILES | CC/C=C\C=C/C=C/C=O |

| Canonical SMILES | CCC=CC=CC=CC=O |

Introduction

Structural and Chemical Identity of (E,E,Z)-2,4,6-Nonatrienal

Molecular Architecture

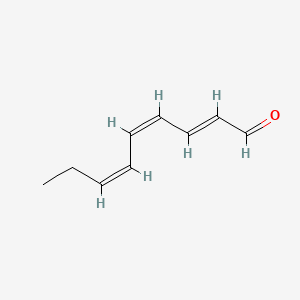

(E,E,Z)-2,4,6-Nonatrienal (CAS 100113-52-8) is a nine-carbon unsaturated aldehyde with three double bonds at positions 2, 4, and 6. The stereochemistry is defined as trans at C2–C3 and C4–C5, and cis at C6–C7 (Figure 1) . This configuration is critical for its odor profile and chemical reactivity.

Molecular Formula

C₉H₁₂O

Molecular Weight

136.19 g/mol (calculated from isotopic composition)

IUPAC Name

(2E,4E,6Z)-nona-2,4,6-trienal

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of (E,E,Z)-2,4,6-nonatrienal displays a molecular ion peak at m/z 136.0888, consistent with its exact mass . Fragment ions at m/z 108 (loss of CO) and 81 (allylic cleavage) confirm the conjugated triene system .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) reveals characteristic signals:

-

δ 9.45 ppm (d, J=7.8 Hz, H-1, aldehyde proton)

-

δ 6.20–5.40 ppm (m, H-2 to H-7, olefinic protons)

-

δ 2.20 ppm (q, J=7.2 Hz, H-8, methylene adjacent to carbonyl)

SMILES and InChI

Canonical SMILES

CC/C=C\C=C\C=C\C=O

InChI Key

XHDSWFFUGPJMMN-ZRGCPWHVSA-N

Biosynthesis and Natural Occurrence

Linolenic Acid as a Precursor

Model studies demonstrate that (E,E,Z)-2,4,6-nonatrienal arises from the oxidative degradation of linolenic acid (C18:3 ω-3). Lipoxygenase-mediated peroxidation followed by β-cleavage of hydroperoxides yields the trienal .

Proposed Pathway

-

Oxidation: Linolenic acid → 13-hydroperoxy-octadecatrienoic acid (13-HPOTE)

-

Cleavage: 13-HPOTE → (E,E,Z)-2,4,6-nonatrienal + 9-oxon

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume